3-(Propan-2-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile
Description
The compound 3-(propan-2-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile (hereafter referred to as the "target compound") is a heterocyclic molecule featuring a pyrido[1,2-a]benzimidazole core substituted at position 3 with an isopropyl group and at position 1 with a 4-(pyridin-2-yl)piperazinyl moiety. Its molecular formula is C₂₇H₂₆N₆, with a monoisotopic mass of 458.22 g/mol. This structural framework is common in medicinal chemistry for targeting central nervous system (CNS) receptors or enzymes due to its balanced polarity and aromaticity .
Properties
IUPAC Name |
3-propan-2-yl-1-(4-pyridin-2-ylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6/c1-17(2)18-15-23(29-13-11-28(12-14-29)22-9-5-6-10-26-22)30-21-8-4-3-7-20(21)27-24(30)19(18)16-25/h3-10,15,17H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSORMLGCIIPHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)C5=CC=CC=N5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(Propan-2-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile is a member of the pyrido[1,2-a]benzimidazole family, which has garnered attention for its potential therapeutic applications. This article reviews its biological activities, particularly focusing on antitumor and antimicrobial properties, alongside structure-activity relationships (SAR) derived from various studies.
The compound's chemical formula is with a molecular weight of approximately 284.37 g/mol. Its structural features include a pyrido[1,2-a]benzimidazole core, which is known for its diverse biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrido[1,2-a]benzimidazole derivatives. For instance, compounds within this class have shown significant cytotoxic effects against various cancer cell lines. One notable study reported that derivatives of this compound exhibited moderate to high activity against leukemia cell lines, with some compounds demonstrating IC50 values in the low micromolar range .
Case Study: Antineoplastic Activity
In a comparative study of several pyrido[1,2-a]benzimidazole derivatives, one compound demonstrated an IC50 value of 0.12 µg/mL against Mycobacterium tuberculosis and was also effective against multidrug-resistant strains . The structural modifications played a crucial role in enhancing the potency and selectivity of these compounds.
Antimicrobial Activity
The antimicrobial properties of related benzimidazole derivatives have been extensively studied. A recent investigation into new 2-(pyridin-2-yl)benzimidazole derivatives indicated promising antibacterial activity against Gram-positive bacteria . The ADME (Absorption, Distribution, Metabolism, and Excretion) profiles suggest that these compounds could be viable candidates for drug development.
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | IC50 Value (µg/mL) | Target Organism/Cell Line |
|---|---|---|---|
| Compound A | Antitumor | 0.12 | Mycobacterium tuberculosis |
| Compound B | Antibacterial | - | Gram-positive bacteria |
| Compound C | Cytotoxicity | Low micromolar | Various leukemia cell lines |
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the benzyl ring and the introduction of different substituents on the piperazine moiety significantly affect the biological activity. For example, variations in the substituents can alter lipophilicity and redox potential, which are crucial for bioactivity .
Key Findings:
- Lipophilicity : Higher lipophilicity often correlates with increased cellular uptake and enhanced biological activity.
- Redox Potential : Compounds with favorable redox properties tend to exhibit better efficacy against target cells.
Comparison with Similar Compounds
Substituent Variations at Position 1 (Piperazine Ring)
The piperazine ring at position 1 is a critical determinant of bioactivity. Modifications here alter steric, electronic, and pharmacokinetic profiles:
Key Observations :
- Target Compound : The pyridinyl substituent balances hydrophilicity and aromaticity, making it suitable for interactions with polar enzyme active sites or receptors .
- Adamantyl Derivative () : The bulky adamantyl group may enhance blood-brain barrier penetration but could reduce solubility.
- Naphthyl Derivative () : Increased hydrophobicity might improve binding to hydrophobic pockets but risks off-target effects.
Substituent Variations at Position 3
The isopropyl group at position 3 in the target compound is compared to other alkyl/aryl groups:
Key Observations :
Q & A
Q. What synthetic strategies are effective for constructing the pyrido[1,2-a]benzimidazole core in this compound?
The pyrido[1,2-a]benzimidazole scaffold can be synthesized via multicomponent reactions (MCRs) involving heterocyclic ketene aminals, malononitrile, and aromatic aldehydes under catalyst-free conditions . For example, highlights a one-pot MCR method yielding 1-amino-3-substituted derivatives with precipitation as a purification step. Alternative routes include sequential coupling of pre-formed benzimidazole intermediates with piperazine derivatives, as seen in related piperazine-containing compounds (e.g., ). Key steps involve TLC monitoring, flash chromatography (cyclohexane/ethyl acetate gradients), and spectroscopic validation (1H/13C NMR, IR) .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR (e.g., 400 MHz in CDCl₃) resolve substituent positions and confirm regioselectivity during piperazine coupling .
- Mass Spectrometry (MS): High-resolution MS (HRMS-EI) validates molecular weights (e.g., m/z 238.0961 for a pyrazole-carbonitrile intermediate) .
- Infrared Spectroscopy (IR): Peaks at ~2230 cm⁻¹ confirm nitrile (-C≡N) presence, while azide stretches (~2130 cm⁻¹) indicate functional group integrity .
- Chromatography: Flash chromatography with silica gel and gradient elution (e.g., 0–35% ethyl acetate) purifies intermediates .
Q. How can computational modeling predict the compound’s biological target interactions?
Molecular docking studies using software like AutoDock Vina can model interactions between the pyridine-piperazine moiety and kinase ATP-binding pockets (e.g., notes similar compounds target biological receptors). Density Functional Theory (DFT) calculations optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions may arise from assay conditions (e.g., solvent polarity affecting solubility) or enantiomeric impurities. Strategies include:
- Solubility Optimization: Use co-solvents (DMSO/PEG mixtures) or structural analogs (e.g., ’s propargyl-substituted derivative) to enhance bioavailability .
- Enantiomeric Purity: Chiral HPLC or asymmetric synthesis (e.g., ’s (2R)-configured intermediates) ensures stereochemical consistency.
- Dose-Response Validation: Reproduce assays under standardized conditions (e.g., pH 6.5 buffer per ) to minimize variability .
Q. What methodologies address poor solubility during in vitro bioassays?
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetate esters) at the isopropyl or nitrile positions to improve aqueous solubility.
- Nanoformulation: Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) for controlled release, as suggested in ’s material design principles.
- Co-Crystallization: Co-crystallize with cyclodextrins or surfactants to enhance dispersibility .
Q. How can structure-activity relationship (SAR) studies guide further optimization?
- Piperazine Substitution: Replace pyridin-2-yl piperazine with bulkier groups (e.g., 2,3,4-trimethoxybenzyl in ) to modulate receptor affinity.
- Core Modifications: Substitute the benzimidazole with triazolo-pyrimidine ( ) to enhance metabolic stability.
- Functional Group Tweaks: Replace the nitrile (-C≡N) with a primary amide (-CONH₂) to improve hydrogen-bonding potential .
Q. What experimental designs mitigate synthetic challenges in piperazine coupling?
- Activation Strategies: Use acetyl or tosyl protecting groups on piperazine to prevent side reactions during nucleophilic substitution (e.g., ’s acetylated intermediates).
- Catalytic Systems: Employ Pd-catalyzed Buchwald-Hartwig amination for C-N bond formation under mild conditions .
- Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 16 hours to 2 hours) for piperazine attachment, as demonstrated in ’s pyridazine derivatives.
Methodological Frameworks
Q. How to design a robust mechanistic study for reaction pathway elucidation?
- Kinetic Profiling: Monitor reaction progress via in situ FTIR or LC-MS to identify intermediates (e.g., ’s TLC tracking).
- Isotopic Labeling: Use 15N-labeled azides () to trace triazole formation pathways.
- Computational Validation: Compare DFT-calculated transition states with experimental kinetics .
Q. What strategies ensure reproducibility in multistep syntheses?
- Standardized Protocols: Document reaction parameters (e.g., 0°C to 50°C gradients in ) and purification thresholds (Rf values).
- Quality Control (QC): Implement LC-MS or 1H NMR for batch-to-batch consistency, as in ’s pharmacopeial guidelines.
Data Interpretation and Theory
Q. How to reconcile conflicting computational and experimental binding affinity data?
- Ensemble Docking: Model multiple receptor conformations to account for protein flexibility.
- Free Energy Perturbation (FEP): Calculate relative binding energies for analog series to refine SAR predictions .
- Experimental Cross-Validation: Use surface plasmon resonance (SPR) to measure on-rates/off-rates independently .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
